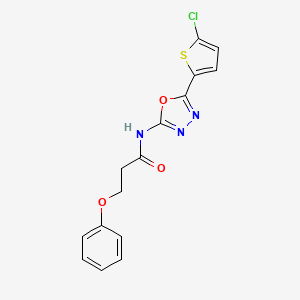![molecular formula C15H17F2NO5 B2923933 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde CAS No. 2094391-81-6](/img/structure/B2923933.png)
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde, also known as DFOB, is a chemical compound that has been widely used in scientific research. This compound is a chelator that selectively binds iron, which makes it useful for a variety of applications.
Wirkmechanismus
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde binds to iron ions in a 1:1 ratio, forming a stable complex. This complex prevents iron from participating in redox reactions, which are essential for many biological processes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including:
1. Inhibition of Cell Growth: Iron is required for cell growth and proliferation. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to inhibition of cell growth and proliferation.
2. Oxidative Stress: Iron participates in redox reactions that generate reactive oxygen species (ROS). The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in ROS levels, which reduces oxidative stress.
3. Gene Expression: Iron is required for the expression of many genes. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a reduction in the expression of these genes.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective Binding: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde selectively binds iron, which makes it useful for studying the role of iron in biological processes.
2. Stability: The complex formed between 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde and iron is stable, which allows for accurate measurement of iron levels.
3. Non-Toxic: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is non-toxic to cells and can be used at high concentrations without causing cell death.
Some of the limitations of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde include:
1. Cell Permeability: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is not very permeable to cell membranes, which limits its use in some applications.
2. Iron Sensitivity: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is sensitive to the presence of other metals, which can interfere with its ability to selectively bind iron.
3. Limited Solubility: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde in scientific research. Some of these include:
1. Drug Development: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has shown promise as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Future research could focus on developing 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde-based drugs for these applications.
2. Imaging: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to selectively bind iron.
3. Iron Metabolism: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde could be used to study the role of iron in metabolism and its relationship to disease.
Conclusion:
In conclusion, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is a chemical compound that has been widely used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including cancer research, neurodegenerative diseases, and infectious diseases. The chelation of iron by 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde leads to a variety of biochemical and physiological effects, including inhibition of cell growth, reduction in oxidative stress, and reduction in gene expression. While 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, it also has some limitations. Future research could focus on drug development, imaging, and iron metabolism.
Synthesemethoden
The synthesis of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde can be achieved through a multi-step process. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,2-difluoroethylamine hydrochloride to produce 4-(2,2-difluoroethylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with morpholine and propionyl chloride to produce the final product, 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been extensively used in scientific research due to its ability to selectively bind iron. This compound has been used in a variety of applications, including:
1. Cancer Research: Iron is required for the growth and proliferation of cancer cells. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in cancer cells, leading to inhibition of their growth and proliferation.
2. Neurodegenerative Diseases: Iron accumulation in the brain has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to chelate iron in the brain, leading to a reduction in the progression of these diseases.
3. Infectious Diseases: Iron is required for the growth and survival of many infectious agents. 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has been used to selectively chelate iron in these agents, leading to their inhibition.
Eigenschaften
IUPAC Name |
4-[3-(2,2-difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-21-13-8-11(9-19)2-3-12(13)22-6-4-14(20)18-5-7-23-15(16,17)10-18/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBWTQOVQPSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CCOC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)


![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)


![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2923862.png)
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-Indole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2923864.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)